molecular formula C14H14N2O5 B2816643 2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 320423-02-7

2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No. B2816643
CAS RN: 320423-02-7
M. Wt: 290.275
InChI Key: XWZZZDQDSMCNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazole compounds, which includes our compound of interest, can be achieved from an aromatic aldehyde, benzil, and ammonium acetate using biodegradable lactic acid at 160 °C . This method is environmentally benign and works for aromatic aldehyde containing electron donating and electron withdrawing groups .


Molecular Structure Analysis

The molecular formula of the compound is C14H14N2O5 . The molecular weight is 290.275 .

Scientific Research Applications

Aldose Reductase Inhibition

A study highlighted a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids prepared and tested for their inhibitory activities against aldose reductase (AR) and aldehyde reductase (ALR). These compounds demonstrated strong inhibitory activity against AR, showing potential for clinical development in addressing complications related to diabetes, with one compound, 3-(3-nitrobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid (NZ-314), being selected for further development based on pharmacological tests and toxicological profile (Ishii et al., 1996).

N-Heterocyclic Carbene Catalysis

Research into the stereoselective annulation reactions catalyzed by N-heterocyclic carbene (NHC) involved the use of imidazolidinones, demonstrating a method for the synthesis of imidazoles. Acetic acid was identified as a key additive for achieving high chemoselectivity in the formation of formal [4+2] annulation products (McCusker & Scheidt, 2013).

Spectrofluorometric Analysis

A method was developed for the spectrofluorometric determination of alkoxy-substituted benzylimidazolidinones in biological fluids, showcasing the potential for these compounds in analytical chemistry, especially in pharmacokinetic studies (de Silva et al., 1978).

Anti-inflammatory and Analgesic Activities

Investigations into imidazolyl acetic acid derivatives revealed compounds with significant anti-inflammatory and analgesic activities. This study synthesized various derivatives and tested them for their efficacy, demonstrating potential therapeutic applications for such compounds (Khalifa & Abdelbaky, 2008).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated place .

properties

IUPAC Name

2-[3-[(4-ethylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-2-9-3-5-10(6-4-9)7-15-12(19)13(20)16(14(15)21)8-11(17)18/h3-6H,2,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZZDQDSMCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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